2-cyclopropyl-4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine
CAS No.: 2549008-49-1
Cat. No.: VC11837511
Molecular Formula: C18H25N5O
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549008-49-1 |
|---|---|
| Molecular Formula | C18H25N5O |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | 3-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole |
| Standard InChI | InChI=1S/C18H25N5O/c1-12-10-16(21-24-12)11-22-6-8-23(9-7-22)18-13(2)14(3)19-17(20-18)15-4-5-15/h10,15H,4-9,11H2,1-3H3 |
| Standard InChI Key | SJCWOOGUXLNPHQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)CN2CCN(CC2)C3=NC(=NC(=C3C)C)C4CC4 |
| Canonical SMILES | CC1=CC(=NO1)CN2CCN(CC2)C3=NC(=NC(=C3C)C)C4CC4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₈H₂₅N₅O and a molecular weight of 327.4 g/mol. Its structure integrates three key moieties:
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A pyrimidine ring substituted with cyclopropyl, methyl, and dimethyl groups.
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A piperazine linker that enhances conformational flexibility.
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A 5-methyl-1,2-oxazol-3-ylmethyl group, which contributes to electronic and steric interactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₅N₅O | |
| Molecular Weight | 327.4 g/mol | |
| CAS Registry Number | 2549008-49-1 | |
| SMILES Notation | CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC(=NC(=C4C)C)C5CC5 |
Stereochemical Considerations
The piperazine ring adopts a chair conformation, while the oxazole’s planar structure facilitates π-π stacking with biological targets . The cyclopropyl group introduces strain, potentially enhancing binding affinity to hydrophobic pockets in enzymes .
Synthesis and Structural Optimization
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Pyrimidine core formation | Thiourea, β-ketoester, HCl |
| 2 | Piperazine coupling | DIPEA, DMF, 80°C |
| 3 | Oxazole-methyl introduction | Pd(dppf)Cl₂, K₂CO₃, DMSO |
Purification and Characterization
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for verifying purity and structural integrity. Mass spectrometry confirms the molecular ion peak at m/z 327.4.
Biological Activity and Mechanism of Action
Target Engagement
The compound’s structural motifs suggest activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4, which regulate cell cycle progression . The oxazole group may hydrogen bond with kinase ATP-binding pockets, while the pyrimidine ring mimics adenine .
Antiproliferative Effects
In preclinical models, related pyrimidine derivatives exhibit:
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Cell Cycle Arrest: G1/S phase blockade in MCF-7 breast cancer cells .
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Apoptosis Induction: Caspase-3 activation in HT-29 colon carcinoma .
Table 3: Comparative Activity of Analogous Compounds
| Compound | CDK2 IC₅₀ (nM) | Antiproliferative IC₅₀ (μM) |
|---|---|---|
| Palbociclib (Reference) | 11 | 0.04 |
| Analog A | 15 | 0.12 |
| Target Compound | Predicted: 20–40 | Predicted: 0.1–0.5 |
Therapeutic Applications and Research Findings
Oncology
The compound’s CDK inhibitory profile positions it as a candidate for:
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Breast Cancer: Synergy with aromatase inhibitors in hormone receptor-positive models .
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Lymphoma: Overcoming resistance to Bruton’s tyrosine kinase inhibitors .
Infectious Diseases
Oxazole-containing compounds demonstrate antimicrobial activity against Staphylococcus aureus (MIC: 2–8 μg/mL) . Structural analogs show potential in disrupting bacterial biofilms .
Future Directions and Challenges
Pharmacokinetic Optimization
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Solubility Enhancement: PEGylation or prodrug strategies to improve bioavailability.
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Blood-Brain Barrier Penetration: Modifying logP values via substituent engineering .
Targeted Protein Degradation
Incorporating ubiquitin ligase-binding motifs could transform the compound into a PROTAC (proteolysis-targeting chimera) for selective CDK2 degradation . Early-stage prototypes show 90% target depletion at 100 nM .
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